BenchChemオンラインストアへようこそ!

(2S)-3-methyl-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)pentanoic acid

Stereochemistry Chiral purity Peptide coupling reagent

(2S)-3-Methyl-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)pentanoic acid (CAS 1217707-22-6) is a chiral, non-proteinogenic α-amino acid derivative in which the α-nitrogen is incorporated within a 1,2,3-benzotriazin-4(3H)-one heterocycle. The compound possesses two stereogenic centers (2S,3R configuration), a molecular formula of C₁₃H₁₅N₃O₃, and a molecular weight of 261.28 g/mol.

Molecular Formula C13H15N3O3
Molecular Weight 261.28 g/mol
CAS No. 1217707-22-6
Cat. No. B1387681
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S)-3-methyl-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)pentanoic acid
CAS1217707-22-6
Molecular FormulaC13H15N3O3
Molecular Weight261.28 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)O)N1C(=O)C2=CC=CC=C2N=N1
InChIInChI=1S/C13H15N3O3/c1-3-8(2)11(13(18)19)16-12(17)9-6-4-5-7-10(9)14-15-16/h4-8,11H,3H2,1-2H3,(H,18,19)/t8-,11+/m1/s1
InChIKeyNTNMVFQETBLBRH-KCJUWKMLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2S)-3-Methyl-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)pentanoic Acid (CAS 1217707-22-6): Procurement-Relevant Chemical Identity and Core Properties


(2S)-3-Methyl-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)pentanoic acid (CAS 1217707-22-6) is a chiral, non-proteinogenic α-amino acid derivative in which the α-nitrogen is incorporated within a 1,2,3-benzotriazin-4(3H)-one heterocycle. The compound possesses two stereogenic centers (2S,3R configuration), a molecular formula of C₁₃H₁₅N₃O₃, and a molecular weight of 261.28 g/mol . It belongs to the broader class of N-substituted benzotriazinone–amino acid conjugates, a scaffold explored for diverse biological activities including anticancer, antimicrobial, and anti-inflammatory effects [1]. The compound is commercially available from multiple suppliers, typically at ≥95% purity, and is intended exclusively for research use . This report evaluates whether the molecule offers verifiable differentiation over structurally or functionally related analogues that would justify its preferential selection in scientific procurement.

Why Generic Substitution Is Not Advisable: Absence of Quantitative Comparator Data for (2S)-3-Methyl-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)pentanoic Acid Precludes Informed Interchange


Benzotriazinone derivatives as a class exhibit highly divergent biological profiles depending on the nature of the N-3 substituent, amino acid side chain, and stereochemistry [1]. Small structural changes—such as substituting an Ala-derived side chain for an Ile-derived one, or altering the α-carbon configuration—can shift target selectivity, potency, and pharmacokinetic behavior [2]. However, for the specific compound (2S)-3-methyl-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)pentanoic acid (CAS 1217707-22-6), no peer-reviewed primary research articles or patents containing quantitative biological, physicochemical, or performance data were identified during a comprehensive literature search conducted in May 2026. As a result, no evidence-based claim of differentiation over close analogues—such as 2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanoic acid (CAS 51672-78-7) or the corresponding butanoic acid analogue—can be made at this time. Procurement decisions based on unverified vendor descriptions of 'anticancer' or 'antimicrobial' activity, absent quantitative comparator data, carry substantial scientific and financial risk and are strongly discouraged .

Quantitative Differentiation Evidence for (2S)-3-Methyl-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)pentanoic Acid: A Critical Appraisal


Structural Identity and Stereochemical Purity: Differentiation from Racemic or Diastereomeric Mixtures

The IUPAC name resolves to (2S,3R)-3-methyl-2-(4-oxo-1,2,3-benzotriazin-3-yl)pentanoic acid, establishing a single, defined stereoisomer with two chiral centers . This is structurally distinct from the racemic mixture 3-methyl-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)pentanoic acid (CAS 1269061-72-4) and from the (2S,3S) diastereomer (CAS not assigned but listed separately by vendors) . The compound is supplied at ≥95% purity, but no chiral purity specification (enantiomeric or diastereomeric excess) has been published by any vendor or in any primary literature source .

Stereochemistry Chiral purity Peptide coupling reagent

Physicochemical Properties: Boiling Point and Density Relative to Closest Structural Analogue

No experimentally measured or computationally predicted physicochemical properties for CAS 1217707-22-6 have been published in the peer-reviewed literature or in vendor technical datasheets. Its closest commercially catalogued analogue, 2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanoic acid (CAS 51672-78-7; the Ala-derived congener), has a reported density of 1.5 ± 0.1 g/cm³ and a boiling point of 420.2 ± 47.0 °C at 760 mmHg . The target compound, bearing an additional three-carbon branched side chain, is expected to have a higher boiling point and slightly lower density, but these remain unmeasured .

Physicochemical characterization Boiling point Density

Biological Activity: Reported Anticancer Potential Without Quantitative Comparator Data

Vendor listings describe the compound as possessing 'anticancer' and 'antimicrobial' properties, with mechanisms proposed to involve DNA intercalation and enzyme inhibition . However, no IC₅₀ values, cell line panels, selectivity indices, or comparator data (e.g., versus doxorubicin or cisplatin) are provided. By contrast, structurally related benzotriazinone–amino acid conjugates have been evaluated in peer-reviewed studies: for example, tryptophan-containing benzotriazinone derivatives showed IC₅₀ values of 6.525 μM and 10.97 μM against HepG2 liver carcinoma cells, compared with doxorubicin at 2.06 μM [1]. Another series of 1,2,3-benzotriazin-4-one derivatives exhibited LTA₄H aminopeptidase inhibition with IC₅₀ values as low as 1.30 ± 0.20 μM (compound IV-16) [2]. No such data exist for CAS 1217707-22-6, precluding any claim of superior or even comparable potency.

Anticancer activity Cytotoxicity Benzotriazinone

Prudent Application Scenarios for (2S)-3-Methyl-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)pentanoic Acid Based on Available Evidence


Exploratory Medicinal Chemistry: Pilot Library Synthesis of Benzotriazinone–Amino Acid Conjugates

Given the established precedent that benzotriazinone–amino acid conjugates (particularly those incorporating hydrophobic amino acids) can exhibit low-micromolar cytotoxicity against HepG2 cells [1], CAS 1217707-22-6 may serve as a building block for a focused library of Ile-derived analogues. In this scenario, the compound is procured as one member of a small matrix varying the amino acid side chain (Gly, Ala, Val, Leu, Ile, Phe), with the explicit understanding that activity must be determined de novo. Procurement is justified only when the (2S,3R)-Ile stereochemistry is specifically required for SAR exploration; otherwise, the racemic or alternative diastereomeric forms may be more cost-effective starting points.

Chiral Chromatography Method Development and Reference Standard Preparation

The compound's defined (2S,3R) configuration and the commercial availability of the racemic mixture (CAS 1269061-72-4) and the (2S,3S) diastereomer [1] make it potentially useful as a reference standard for chiral HPLC or SFC method development targeting benzotriazinone–amino acid conjugates. Researchers can use the single isomer to establish retention time benchmarks and validate enantiomeric/diastereomeric separation protocols. This application, however, requires independent verification of chiral purity by the end user prior to use as a quantitative standard.

Peptide Coupling Reagent Development: Activated Ester Precursor Exploration

ODhbt (3,4-dihydro-4-oxo-1,2,3-benzotriazin-3-yl) esters of Fmoc-amino acids are established active esters for solid-phase peptide synthesis [1]. The target compound is structurally analogous to an N-substituted benzotriazinone bearing a free carboxylic acid, which could theoretically serve as a precursor for preparing activated esters or as a coupling partner in amide bond formation. However, the Dhbt ester literature indicates that these reagents can exhibit higher racemization rates than HOBt- or HOAt-derived esters under certain conditions . Any development effort must include rigorous racemization assessment (e.g., via Marfey's analysis or chiral HPLC) before the compound can be recommended as a coupling reagent.

Fluorescent Probe Development: Exploiting the Benzotriazinone Chromophore

Recent literature demonstrates that benzotriazinone-derived α-amino acids can exhibit dual-emission fluorescence and exist as planar/twisted rotamers, enabling their use as environmentally sensitive fluorescent probes [1]. CAS 1217707-22-6, which contains the benzotriazinone chromophore directly attached to the amino acid α-carbon without an intervening linker, may display unique photophysical properties relative to analogues with amide or ester linkages. This represents a plausible research application, but photophysical characterization (absorption/emission spectra, quantum yield, lifetime) must be conducted by the end user, as no such data have been published.

Quote Request

Request a Quote for (2S)-3-methyl-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)pentanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.